

In-Depth Technical Guide: Chemical Structure & Mechanism of NBD-10007

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Compound of Interest

Compound Name: NBD-10007
CAS No.: 1375736-65-4
Cat. No.: B609459

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Executive Summary

NBD-10007 (Compound 9) is a small-molecule CD4-mimetic HIV-1 entry inhibitor belonging to the N-phenyl-N'-piperidinyloxalamide class (NBD series). Unlike traditional antiretrovirals that target viral enzymes (e.g., reverse transcriptase, protease), **NBD-10007** targets the host-pathogen interface by binding to the Phe43 cavity of the HIV-1 envelope glycoprotein gp120.

As a "CD4 agonist," **NBD-10007** induces thermodynamic and conformational changes in gp120 similar to the natural CD4 receptor, effectively "tricking" the virus into a premature entry state. While this agonism limits its clinical utility compared to newer pan-neutralizing antagonists (e.g., NBD-11021), **NBD-10007** remains a critical chemical probe for mapping the structural plasticity of the gp120 core and developing next-generation entry inhibitors.

Chemical Identity & Structural Analysis[1][2][3]

Core Chemical Data

Property	Specification
Common Name	NBD-10007
Chemical Class	Thiazolyl-Oxalamide / CD4 Mimetic
IUPAC Name	N-(4-chlorophenyl)-N'-(1-(piperidin-2-yl)-1-(4-(2-hydroxyethyl)-5-methylthiazol-2-yl)methyl)oxalamide
Molecular Formula	C ₂₀ H ₂₅ ClN ₄ O ₃ S
Molecular Weight	436.96 g/mol
CAS Number	1375736-65-4
SMILES	<chem>O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CCO)S2)C3NCCCC3)=O</chem>
Solubility	Soluble in DMSO (>10 mM); poorly soluble in water
Stereochemistry	Typically synthesized as a diastereoisomeric mixture due to chiral centers at the piperidine C2 and the linker methine carbon. ^{[1][2][3]}

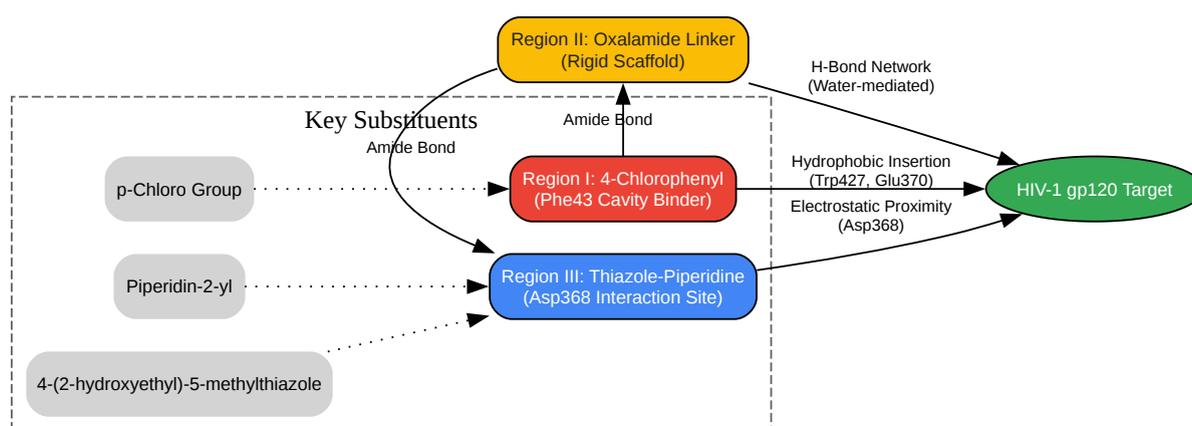
Structural Pharmacophore (The "Three Regions")

The structure of **NBD-10007** is defined by three distinct pharmacophoric regions that map to specific sub-pockets within the HIV-1 gp120 envelope.

- **Region I (Aromatic Head):** A 4-chlorophenyl ring. This moiety inserts deeply into the hydrophobic Phe43 cavity of gp120, mimicking the phenylalanine residue of the CD4 receptor (Phe43CD4). The para-chloro substituent provides critical hydrophobic contacts with conserved gp120 residues (e.g., Trp427, Glu370).
- **Region II (Linker):** An oxalamide (-NH-CO-CO-NH-) bridge. This rigid, planar linker positions the two hydrophobic ends correctly and engages in a network of water-mediated hydrogen bonds with the gp120 backbone, stabilizing the bound conformation.

- Region III (Heterocyclic Tail): A thiazole-piperidine scaffold. Specifically, a (piperidin-2-yl)(4-(2-hydroxyethyl)-5-methylthiazol-2-yl)methyl group. This region is designed to interact with the conserved Asp368 residue on gp120. In **NBD-10007**, the piperidine nitrogen is positioned in proximity to Asp368 but does not form a salt bridge, contributing to its agonist rather than antagonist profile.

Structural Visualization



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Caption: Pharmacophore map of **NBD-10007** showing the three functional regions and their interactions with HIV-1 gp120.

Mechanism of Action & Biological Activity[6]

Thermodynamic Mimicry

NBD-10007 functions as a CD4 mimetic. Upon binding to gp120, it induces a large entropic penalty similar to soluble CD4 (sCD4) binding. This indicates that the small molecule forces the flexible gp120 core into a rigid, "CD4-bound" conformation.

- Agonist Effect: By stabilizing this conformation, **NBD-10007** exposes the co-receptor binding site (CCR5/CXCR4) on gp120. This can paradoxically enhance viral infection in CD4-

negative/CCR5-positive cells, defining it as an agonist.

- Binding Affinity: **NBD-10007** binds gp120 with low micromolar affinity ($K_d \sim 1\text{-}5 \mu\text{M}$), inhibiting CD4-dependent entry by competing directly with the host receptor.

Structure-Activity Relationship (SAR)

The transition from NBD-556 (parent) to **NBD-10007** involved optimizing Region III.

- NBD-556: Contains a tetramethylpiperidine ring.[4][5]
- **NBD-10007**: Replaces this with a thiazole-piperidine assembly. This modification improves solubility and alters the vector of the piperidine nitrogen, bringing it closer to Asp368 (approx. 4.4 Å), though still insufficient for a direct salt bridge (which is achieved in the antagonist NBD-11021).

Experimental Characterization Protocol

To verify the activity and mechanism of **NBD-10007**, the following assay workflow is standard:

Experiment	Purpose	Key Metric
Isothermal Titration Calorimetry (ITC)	Measure binding thermodynamics.	ΔH , $-T\Delta S$: Large negative enthalpy and entropy confirm CD4 mimicry.
Single-Cycle Infection Assay	Measure neutralization potency.[4]	IC50: Typically 0.5 - 5.0 μM against diverse HIV-1 clades.
Crystallography	Confirm binding mode.	Resolution: $\sim 2.0 \text{ \AA}$ complex with gp120 core (e.g., PDB 4DKV).

Synthesis Pathway Overview

The synthesis of **NBD-10007** generally follows a convergent route involving the coupling of an oxalamic acid derivative with a functionalized amine.

- Preparation of Region I: Reaction of 4-chloroaniline with ethyl oxalyl chloride to form ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate.
- Preparation of Region III:
 - Synthesis of the thiazole moiety via Hantzsch thiazole synthesis (using a thioamide and an alpha-halo ketone).
 - Coupling or modification to attach the piperidine ring (often protected as Boc-piperidine).
 - Reduction of ester groups to the 2-hydroxyethyl side chain on the thiazole.
- Final Coupling: Hydrolysis of the Region I ethyl ester to the acid, followed by amide coupling (using EDC/HOBt or HATU) with the Region III amine.
- Deprotection: Removal of the Boc group from the piperidine nitrogen.

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